molecular formula C12H12OS2 B7978675 4-Methylthiophenyl-(3-thienyl)methanol

4-Methylthiophenyl-(3-thienyl)methanol

Cat. No.: B7978675
M. Wt: 236.4 g/mol
InChI Key: WBZLSTHJYKLNJY-UHFFFAOYSA-N
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Description

4-Methylthiophenyl-(3-thienyl)methanol is a thiophene-derived aromatic alcohol featuring a central methanol group attached to a 4-methylthiophenyl moiety and a 3-thienyl substituent. The compound’s unique electronic and steric properties arise from the conjugation of thiophene rings and the electron-donating methyl group, making it a candidate for further exploration in drug discovery and functional materials .

Properties

IUPAC Name

(4-methylsulfanylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZLSTHJYKLNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophenyl-(3-thienyl)methanol typically involves the reaction of 4-methylthiophenol with 3-thiophenecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiolate anion formed from 4-methylthiophenol attacks the carbonyl carbon of 3-thiophenecarboxaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 4-Methylthiophenyl-(3-thienyl)carboxylic acid

    Reduction: 4-Methylthiophenyl-(3-thienyl)methanethiol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

4-Methylthiophenyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Methylthiophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Di(3-thienyl)methanol

Structure: Di(3-thienyl)methanol consists of two 3-thienyl groups attached to a central methanol group. Synthesis: Prepared via nucleophilic substitution and purification via column chromatography (yield: 85%) . Biological Activity:

  • Exhibits potent anticancer activity against T98G brain cancer cells (IC₅₀: ~20 µg/mL).
  • Induces concentration-dependent cytotoxicity in cancer cells while showing lower toxicity in normal HEK cells . Key Differences:
  • Lacks the 4-methylthiophenyl group, reducing steric bulk compared to the target compound.
  • Higher aqueous solubility due to smaller molecular size (C₈H₈OS₂ vs. C₁₂H₁₂OS₂ for the target compound).

(2,4-Dimethylthiophen-3-yl)methanol

Structure : Features a 3-thienyl ring with methyl groups at positions 2 and 3.
Physicochemical Properties :

  • Molecular weight: 142.22 g/mol (C₇H₁₀OS).
  • Crystallizes in chloroform/hexane, indicating moderate polarity . Applications: Used in organic synthesis for functionalized polydiacetylenes and nonlinear optical materials . Key Differences:
  • Methyl groups at positions 2 and 4 may hinder electrophilic substitution reactions.

[4-(1,3-Thiazol-2-yl)phenyl]methanol

Structure: Combines a phenyl ring with a thiazole substituent and a methanol group. Biological Relevance: Thiazole moieties are associated with antimicrobial and anticancer activity. Molecular Weight: 191.25 g/mol (C₁₀H₉NOS) . Key Differences:

  • Replacement of thiophene with thiazole introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.

Research Findings and Implications

  • Anticancer Activity: Di(3-thienyl)methanol demonstrates significant growth inhibition in brain cancer cells, suggesting that the target compound’s additional methyl and phenyl groups could enhance lipid solubility and tumor penetration .
  • Synthetic Challenges: The steric hindrance from the 4-methylthiophenyl group in the target compound may necessitate optimized reaction conditions (e.g., lower temperatures or bulkier catalysts) compared to simpler thiophene methanols .
  • Electronic Effects : The 3-thienyl group’s electron-rich nature may improve coordination with metal catalysts, as seen in iron(II) spin-crossover complexes .

Biological Activity

4-Methylthiophenyl-(3-thienyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methylthiophenyl group and a thienyl moiety. The presence of sulfur in the thiophene rings contributes to its chemical properties and biological interactions.

  • Chemical Formula : C11H12OS2
  • Molecular Weight : 224.34 g/mol
  • CAS Number : 213261-59-7

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA25 µg/mL
Thiophene derivative AE. coli15 µg/mL
Thiophene derivative BPseudomonas aeruginosa30 µg/mL

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The compound's thiophene rings can participate in electron transfer processes, potentially leading to reactive oxygen species (ROS) generation, which is known to induce apoptosis in cancer cells .

Proposed Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell signaling pathways.
  • DNA Interaction : The ability to intercalate with DNA could disrupt replication processes in cancer cells.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the established synthetic routes for 4-Methylthiophenyl-(3-thienyl)methanol, and how is its purity validated?

The compound is typically synthesized via nucleophilic addition of 3-thienyllithium to 4-methylthiophenyl ketone, followed by reduction using sodium borohydride (NaBH₄). Structural confirmation is achieved through 1H^1 \text{H}- and 13C^{13}\text{C}-NMR spectroscopy, with key signals at δ 1.5–2.0 ppm (methyl group), δ 6.5–7.5 ppm (thiophene and aromatic protons), and δ 65–70 ppm (methanol carbon). Purity is validated via HPLC (≥95%) and elemental analysis (C, H, S) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

this compound exhibits anticancer activity, particularly against glioblastoma (T98G cells), with IC₅₀ values ranging from 10–50 µM. Standard assays include:

  • MTT assay for cytotoxicity.
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • HEK cell line for normal cell toxicity comparison .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound's bioactivity and selectivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Methyl group on thiophene : Enhances lipophilicity, improving blood-brain barrier penetration.
  • Hydroxyl group position : Direct attachment to the central carbon optimizes hydrogen bonding with cellular targets.
  • Thiophene vs. phenyl rings : Thiophene improves electron-rich interactions with kinase domains. Computational docking (e.g., AutoDock Vina) supports these findings .

Q. What advanced analytical techniques resolve contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values across studies may arise from:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., oxidation products).
  • 3D tumor spheroid models better replicate in vivo conditions than monolayer cultures .

Q. How can researchers design experiments to assess the compound's neurotoxicity and environmental impact?

  • Neurotoxicity : Use differentiated SH-SY5Y neurons or primary cortical cultures. Measure synaptic markers (e.g., synaptophysin) via Western blot.
  • Environmental impact : Conduct OECD 301D biodegradation tests and Daphnia magna acute toxicity assays. GC-MS tracks degradation products .

Q. What strategies improve the compound's solubility and bioavailability for in vivo studies?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility.
  • Prodrug design : Acetylation of the hydroxyl group improves membrane permeability, with enzymatic cleavage in target tissues .

Q. Are there synergistic effects when combining this compound with existing anticancer agents?

Preliminary data show synergy with temozolomide (DNA alkylator) in glioblastoma models. Mechanistic studies (e.g., RNA-seq) identify upregulated pro-apoptotic pathways (e.g., BAX/BCL-2 ratio). Dose-response matrices (Chou-Talalay method) quantify synergy (CI <1) .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality Control : Implement in-process monitoring (e.g., FTIR for intermediate verification).
  • Standardized protocols : Use Grignard reagents with strict moisture control (<50 ppm H₂O).
  • Statistical DOE : Optimize reaction parameters (temperature, stoichiometry) via central composite design .

Q. What computational tools predict the compound's metabolic pathways?

  • CYP450 metabolism : Use Schrödinger’s QikProp for hepatic clearance predictions.
  • ADMET profiling : SwissADME estimates logP (2.8), PSA (40 Ų), and CYP2D6 inhibition risk .

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